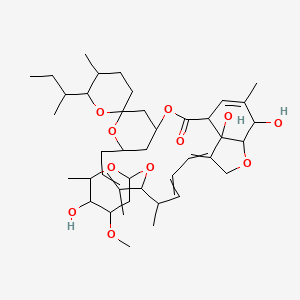

Ivermectin B1a monosaccharide

説明

特性

分子式 |

C41H62O11 |

|---|---|

分子量 |

730.9 g/mol |

IUPAC名 |

6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3 |

InChIキー |

IDRWWNAYSYRQBV-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the Ivermectin B1a Monosaccharide (L-Oleandrose)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common synthetic pathway to L-oleandrose, the monosaccharide component of the potent antiparasitic agent, Ivermectin B1a. The synthesis of this 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose is a critical step in the total synthesis of Ivermectin and its analogs. This document outlines a well-established route starting from the readily available precursor, L-rhamnose. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.

Introduction

Ivermectin B1a is a macrocyclic lactone with a disaccharide moiety attached at the C-13 position. This carbohydrate portion, consisting of two L-oleandrose units, is crucial for its biological activity. The synthesis of the monosaccharide building block, L-oleandrose, is a key challenge in the chemical synthesis of Ivermectin. This guide focuses on a robust and frequently employed synthetic route that transforms L-rhamnose into a suitable L-oleandrose glycosyl donor, ready for coupling with the Ivermectin aglycone.

The overall strategy involves the following key transformations:

-

Glycal Formation: Conversion of L-rhamnose into the corresponding glycal, 3,4-di-O-acetyl-L-rhamnal, which serves as a versatile intermediate.

-

Glycoside Formation and Deoxygenation: Introduction of a methyl group at the anomeric position and subsequent deoxygenation at the C-2 position.

-

Selective Methylation: Regioselective methylation of the 3-hydroxyl group.

-

Glycosyl Donor Synthesis: Installation of a suitable leaving group at the anomeric center to create an activated glycosyl donor for the subsequent coupling reaction.

Synthesis Pathway of L-Oleandrose

The following diagram illustrates the chemical synthesis pathway from L-rhamnose to a phenylthio-L-oleandroside glycosyl donor.

Caption: Chemical synthesis pathway of a phenylthio-L-oleandroside donor from L-rhamnose.

Experimental Protocols

The following protocols are a synthesis of procedures reported in the scientific literature. Researchers should consult the original publications for further details and safety information.

Preparation of 3,4-Di-O-acetyl-L-rhamnal

This procedure describes the formation of the key glycal intermediate.[1]

-

Acetylation of L-Rhamnose: To a solution of L-rhamnose monohydrate in pyridine, add acetic anhydride (B1165640) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Bromination: The peracetylated rhamnose is dissolved in a minimal amount of glacial acetic acid, and a solution of hydrogen bromide in acetic acid is added. The reaction is stirred until the starting material is consumed.

-

Reductive Elimination: The crude rhamnosyl bromide is dissolved in ethyl acetate. Zinc dust and an aqueous solution of sodium dihydrogen phosphate (B84403) are added, and the mixture is vigorously stirred at room temperature.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the organic layer is washed, dried, and concentrated to yield 3,4-di-O-acetyl-L-rhamnal.

Synthesis of Methyl α-L-oleandroside

This multi-step process converts the glycal into the core oleandrose (B1235672) structure.

-

Methanolysis and Hydrogenation: 3,4-Di-O-acetyl-L-rhamnal is dissolved in methanol (B129727) containing a catalytic amount of p-toluenesulfonic acid and stirred at room temperature. The resulting product is then subjected to hydrogenation over palladium on carbon to reduce the double bond.

-

Methylation: The product from the previous step is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added portion-wise at 0 °C, followed by the addition of methyl iodide. The reaction is stirred until complete methylation of the 3-hydroxyl group is observed by TLC.

-

Deacetylation: The protected methyl oleandroside is treated with a catalytic amount of sodium methoxide (B1231860) in methanol to remove the acetyl protecting group at the 4-position, yielding methyl α-L-oleandroside.

Preparation of Phenyl 1-thio-4-O-acetyl-2,6-dideoxy-3-O-methyl-L-arabino-hexopyranoside (Glycosyl Donor)

This protocol details the synthesis of a stable yet reactive glycosyl donor.

-

Acetylation: Methyl α-L-oleandroside is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to afford the peracetylated product.

-

Thioglycosylation: The resulting 1,4-di-O-acetyl-L-oleandrose is dissolved in dichloromethane. Thiophenol and boron trifluoride diethyl etherate are added at 0 °C. The reaction is stirred until the starting material is consumed. The mixture is then quenched, washed, dried, and purified by column chromatography to give the desired phenylthioglycoside.

Quantitative Data

The following tables summarize typical yields and key characterization data for the intermediates in the synthesis of the L-oleandrose glycosyl donor.

| Step | Intermediate Product | Typical Yield (%) |

| 1 | 3,4-Di-O-acetyl-L-rhamnal | 75-85 |

| 2 | Methyl α-L-oleandroside | 60-70 (over 3 steps) |

| 3 | Phenyl 1-thio-4-O-acetyl-L-oleandroside | 70-80 |

| Intermediate | ¹H NMR (CDCl₃, δ ppm) Key Signals | ¹³C NMR (CDCl₃, δ ppm) Key Signals |

| 3,4-Di-O-acetyl-L-rhamnal | 6.45 (d, 1H, H-1), 4.85 (dd, 1H, H-2), 5.30 (m, 1H, H-3), 5.10 (t, 1H, H-4), 4.15 (m, 1H, H-5), 1.25 (d, 3H, H-6) | 145.5 (C-1), 98.0 (C-2), 68.5 (C-3), 70.0 (C-4), 75.0 (C-5), 17.5 (C-6) |

| Methyl α-L-oleandroside | 4.70 (d, 1H, H-1), 1.80-2.00 (m, 2H, H-2), 3.40 (m, 1H, H-3), 3.15 (t, 1H, H-4), 3.80 (m, 1H, H-5), 1.20 (d, 3H, H-6), 3.35 (s, 3H, OMe), 3.55 (s, 3H, OMe) | 99.5 (C-1), 35.0 (C-2), 78.0 (C-3), 72.0 (C-4), 68.0 (C-5), 18.0 (C-6), 55.0 (Anomeric OMe), 57.0 (C-3 OMe) |

| Phenyl 1-thio-4-O-acetyl-L-oleandroside | 7.25-7.50 (m, 5H, Ar-H), 5.50 (d, 1H, H-1), 2.10-2.30 (m, 2H, H-2), 3.50 (m, 1H, H-3), 4.90 (t, 1H, H-4), 4.00 (m, 1H, H-5), 1.25 (d, 3H, H-6), 3.50 (s, 3H, OMe), 2.05 (s, 3H, OAc) | 133.0-128.0 (Ar-C), 87.0 (C-1), 34.0 (C-2), 77.5 (C-3), 73.0 (C-4), 70.0 (C-5), 18.0 (C-6), 57.5 (OMe), 21.0 (OAc) |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of the L-oleandrose monosaccharide, a crucial component of Ivermectin B1a. By following these established procedures, researchers and drug development professionals can efficiently access this important carbohydrate building block for the synthesis of Ivermectin and its derivatives, facilitating further research into their therapeutic applications. The use of readily available L-rhamnose as a starting material and the robust nature of the described chemical transformations make this a practical approach for both academic and industrial settings.

References

An In-depth Technical Guide on the Mechanism of Action of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of anti-parasitic therapy, is a mixture of avermectin (B7782182) derivatives, with Ivermectin B1a being the major component. Its monosaccharide metabolite, Ivermectin B1a monosaccharide, is a key active form that demonstrates potent biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its molecular targets and the subsequent signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved mechanisms to facilitate further research and drug development efforts. While much of the mechanistic work has been elucidated using the parent compound, Ivermectin B1a, this guide will focus on the available data for the monosaccharide and use the parent compound's data for a comparative and more complete understanding, with the distinction clearly noted.

Core Molecular Targets and Mechanism of Action

The primary mechanism of action of Ivermectin B1a and its monosaccharide derivative in invertebrates is the potentiation and direct activation of glutamate-gated chloride channels (GluCls). In vertebrates, which lack GluCls, ivermectin interacts with other ligand-gated ion channels, including P2X4 and GABA-A receptors, and has also been shown to modulate intracellular signaling pathways such as the Wnt/β-catenin pathway through interaction with TELO2.

Invertebrate Glutamate-Gated Chloride Channels (GluCls)

This compound's primary anthelmintic effect is mediated through its interaction with GluCls, which are ligand-gated ion channels exclusive to invertebrates. This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, ultimately resulting in paralysis and death of the parasite.

Studies on the free-living nematode Caenorhabditis elegans have shown that the ivermectin binding site is a high-affinity site. Competition experiments have demonstrated that 22,23-dihydroavermectin B1a monosaccharide has a higher potency for this binding site than the aglycone form[]. This suggests that the single sugar moiety is crucial for its high-affinity binding and potent anthelmintic activity.

Vertebrate Ion Channels

In vertebrates, Ivermectin B1a exhibits activity at several ion channels, which may account for both its therapeutic potential in other diseases and its neurotoxicity at high doses.

-

P2X4 Receptors: Ivermectin B1a is a positive allosteric modulator of the P2X4 receptor, an ATP-gated ion channel. It potentiates ATP-evoked responses, and it has been demonstrated that the large disaccharide moiety of ivermectin-B1a is not essential for this activity[2][3]. This suggests that the monosaccharide derivative likely retains activity at this receptor. The potentiation of P2X4 receptors may have implications for cardiovascular function.

-

GABA-A Receptors: Ivermectin B1a also acts on GABA-A receptors. Interestingly, it has been identified as a full agonist at the GABA-A α1β3γ2 receptor[2][3]. This activity is thought to contribute to its neurotoxic effects.

Intracellular Signaling Pathways

Recent research has uncovered that Ivermectin B1a can modulate intracellular signaling pathways. A notable interaction is with TELO2, a protein involved in the stability of phosphatidylinositol 3-kinase-related kinases (PIKKs). By binding to TELO2, ivermectin can inhibit the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of Ivermectin B1a and its derivatives at its key molecular targets. It is important to note the general lack of specific quantitative data for the this compound at the molecular level; much of the data is for the parent compound.

Table 1: Potency of Ivermectin Derivatives at Human P2X4 Receptors

| Compound | Parameter | Value | Cell Line | Assay | Reference |

| Ivermectin | pEC50 | 6.10 ± 0.06 | 1321N1 human P2X4 cells | Intracellular Ca2+ assay | [2] |

| Ivermectin B1a | pEC50 | 6.00 ± 0.08 | 1321N1 human P2X4 cells | Intracellular Ca2+ assay | [2] |

| Ivermectin B1b | pEC50 | 6.03 ± 0.05 | 1321N1 human P2X4 cells | Intracellular Ca2+ assay | [2] |

Table 2: Binding Affinity of Ivermectin at the C. elegans Ivermectin Binding Site

| Compound | Parameter | Value | Preparation | Assay | Reference |

| [3H]Ivermectin | Kd | 0.11 nM | Membrane-bound | Radioligand Binding | [] |

| [3H]Ivermectin | Kd | 0.20 nM | Detergent-solubilized | Radioligand Binding | [] |

Table 3: Biological Activity of this compound in Nematodes

| Compound | Parameter | Value | Organism | Assay | Reference |

| This compound | Minimum concentration for full activity | 0.001 µg/mL | Haemonchus contortus | Larval Development Assay |

Detailed Experimental Protocols

Electrophysiological Recording of Ion Channel Modulation

This protocol is a generalized procedure for assessing the effect of this compound on ligand-gated ion channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Transfect cells with the cDNA encoding the ion channel of interest (e.g., a specific GluCl subunit, P2X4, or GABA-A receptor subunits) using a suitable transfection reagent according to the manufacturer's protocol.

-

Co-transfect with a fluorescent reporter gene (e.g., GFP) to identify successfully transfected cells.

-

Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., for P2X4 receptors: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP, 0.3 mM GTP, pH 7.2).

-

Establish a whole-cell recording configuration on a fluorescently identified cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist (e.g., glutamate (B1630785) for GluCls, ATP for P2X4, GABA for GABA-A receptors) at a known concentration using a rapid solution exchange system to elicit a baseline current.

-

Co-apply the agonist with varying concentrations of this compound to determine its modulatory effects (potentiation or inhibition).

-

Record currents using an appropriate amplifier and digitize the data for offline analysis.

-

Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity (Kd) of this compound to its target receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of membrane protein to each well.

-

For saturation binding, add increasing concentrations of radiolabeled ivermectin (e.g., [3H]Ivermectin).

-

For competition binding, add a fixed concentration of radiolabeled ivermectin and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of unlabeled ivermectin to a parallel set of wells.

-

Incubate the plates at a defined temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).

-

Intracellular Calcium Assay for P2X4 Receptor Modulation

This protocol is used to measure the potentiation of P2X4 receptor activity by this compound by monitoring changes in intracellular calcium concentration.

-

Cell Preparation and Dye Loading:

-

Plate cells expressing P2X4 receptors in a black-walled, clear-bottom multi-well plate.

-

Wash the cells with a physiological salt solution.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Add a sub-maximal concentration of ATP to elicit a baseline calcium response.

-

In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the same concentration of ATP.

-

Record the fluorescence intensity over time.

-

Calculate the potentiation of the ATP-induced calcium response by this compound.

-

Haemonchus contortus Larval Development Assay

This assay is used to determine the in vitro efficacy of anthelmintic compounds like this compound.

-

Egg Recovery:

-

Collect fresh fecal samples from sheep infected with a susceptible strain of H. contortus.

-

Isolate the nematode eggs from the feces using a series of sieving and flotation steps.

-

-

Assay Setup:

-

Prepare a nutrient agar (B569324) medium and dispense it into the wells of a multi-well plate.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Add the compound dilutions to the agar in the wells.

-

Add a known number of H. contortus eggs to each well.

-

Include control wells with no compound.

-

-

Incubation and Larval Assessment:

-

Incubate the plates at a controlled temperature (e.g., 27°C) for several days to allow larval development.

-

After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae.

-

Examine the wells under a microscope and count the number of larvae that have developed to the third-stage (L3).

-

Calculate the percentage of inhibition of larval development for each concentration of the compound and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound action on invertebrate GluCls.

Caption: Positive allosteric modulation of P2X4 receptors.

Caption: Ivermectin B1a inhibition of Wnt/β-catenin signaling.

Caption: Workflow for electrophysiological experiments.

Caption: Workflow for radioligand binding assays.

Conclusion and Future Directions

This compound is a potent anthelmintic agent that primarily targets glutamate-gated chloride channels in invertebrates. Its activity on vertebrate ion channels and intracellular signaling pathways is an area of active research with potential implications for new therapeutic applications. While the mechanism of the parent compound, Ivermectin B1a, is well-studied, there is a clear need for more specific quantitative data on the monosaccharide derivative at the molecular level to fully understand its pharmacological profile. Future research should focus on determining the binding affinities and potency of this compound at its various targets to facilitate the development of more selective and effective drugs.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a semi-synthetic macrocyclic lactone derived from the avermectin (B7782182) family, which are fermentation products of the soil bacterium Streptomyces avermitilis.[1][2] It is produced through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from Ivermectin B1a, a potent and broad-spectrum antiparasitic agent.[3][4] While the parent compound, ivermectin, exhibits potent paralytic activity against many nematodes and arthropods, the monosaccharide derivative is noted to be a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[3][4][] This distinct biological profile makes this compound a valuable tool in parasitology research, particularly as a sensitive probe for investigating mechanisms of ivermectin resistance.[3][4]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its primary mechanism of action.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for formulation development, pharmacokinetic studies, and interpreting biological activity. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₆₂O₁₁ | [3][4][6][7] |

| Molecular Weight | 730.9 g/mol | [3][4][6] |

| Appearance | White solid | [3][] |

| Melting Point | Approx. 200–205 °C (decomposes) | [2] |

| Solubility | Poor water solubility. Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | [3][4] |

| Log P (XLogP3) | 3.7 | [6][8] |

| Purity | Typically >95% to ≥99% (as determined by HPLC) | [3][4][9] |

| Source | Semi-synthetic | [3][] |

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key analytical procedures relevant to this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound.[3][10]

-

Objective: To separate and quantify this compound from impurities.

-

Methodology:

-

System Preparation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size), and a column oven is used.[10]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable solvent (e.g., methanol) to a known concentration. The sample to be analyzed is prepared similarly.

-

Chromatographic Conditions:

-

Data Analysis: The chromatogram of the sample is recorded. Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks detected.

-

Melting Point Determination

The melting point provides a measure of purity and substance identity.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a glass capillary tube, sealed at one end.[11] The sample is packed down to a height of 2-3 mm.[11]

-

Apparatus: The loaded capillary tube is placed in a calibrated melting point apparatus.[11]

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point to ensure thermal equilibrium.[11]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition begins is noted.[2]

-

Octanol-Water Partition Coefficient (Log P) Determination

The Log P value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

-

Objective: To quantify the differential solubility of the compound in two immiscible phases, n-octanol and water.

-

Methodology (Shake-Flask Method):

-

Phase Preparation: n-octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[11]

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.[11]

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated water. The mixture is shaken vigorously for a set duration (e.g., 24 hours) to allow the compound to partition between the two phases.[11]

-

Phase Separation: The mixture is centrifuged to achieve a clean and complete separation of the n-octanol and aqueous layers.[11]

-

Quantification: Aliquots are carefully taken from both the n-octanol and aqueous phases. The concentration of this compound in each phase is determined using a validated analytical method, such as HPLC-UV.[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of this value.

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action for ivermectin and its analogs involves targeting specific ion channels in invertebrate nerve and muscle cells.[14] this compound is hypothesized to interact with these targets, though its effects differ from the parent disaccharide compound.

Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][15][16] Its binding to these channels increases the cell membrane's permeability to chloride ions.[14][15] This influx of negatively charged chloride ions leads to hyperpolarization of the nerve or muscle cell, making it less excitable.[14][15] The resulting inhibition of neurotransmission causes paralysis and ultimately the death of the parasite.[14][15] The selectivity of ivermectin arises because mammals do not possess glutamate-gated chloride channels, and the drug has a low affinity for mammalian ligand-gated chloride channels.[15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining a key physicochemical parameter, such as purity via HPLC, which integrates sample preparation, instrumental analysis, and data processing.

References

- 1. pandemiaszinhaz.hu [pandemiaszinhaz.hu]

- 2. Buy this compound (EVT-10896889) [evitachem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 6. Ivermectin monosaccharide | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ivermectin B1 Monosaccharide | CymitQuimica [cymitquimica.com]

- 8. Ivermectin Impurity H | C41H62O11 | CID 137699431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lancetechltd.com [lancetechltd.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Ivermectin | 70288-86-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 16. go.drugbank.com [go.drugbank.com]

Ivermectin B1a Monosaccharide: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin. Understanding the solubility of this compound is critical for the development of effective pharmaceutical formulations and for conducting in vitro and in vivo studies. This document summarizes the available solubility data, details relevant experimental protocols for solubility determination, and provides visualizations of key experimental workflows.

Introduction to this compound

Ivermectin is a widely used anthelmintic agent, consisting of a mixture of two homologous compounds: Ivermectin B1a (dihydroavermectin B1a) and Ivermectin B1b (dihydroavermectin B1b). This compound is a semi-synthetic derivative produced by the selective hydrolysis of the terminal saccharide unit of Ivermectin.[1] This modification can alter the compound's physicochemical properties, including its solubility, which in turn affects its biological activity and formulation possibilities. While this compound retains potent inhibitory effects on nematode larval development, it is reported to be devoid of the paralytic activity associated with the parent compound, making it a valuable tool for studying mechanisms of ivermectin resistance.[1]

Solubility Profile

The solubility of a drug candidate is a crucial factor in its development, influencing everything from formulation strategies to bioavailability. Ivermectin and its derivatives are known for their lipophilic nature and consequently poor aqueous solubility.

Qualitative Solubility

This compound is generally described as being soluble in organic solvents and having poor solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Reference |

| Organic Solvents | Soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [1] |

| Aqueous Solutions | Poorly soluble in water. | [1][2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for the parent compound, Ivermectin B1a, and a related derivative, 7-O-Methyl ivermectin B1a, can provide valuable context and estimates for formulation development.

Table 2: Quantitative Solubility of Ivermectin B1a and a Related Derivative

| Compound | Solvent / Vehicle | Solubility | Reference |

| Ivermectin B1a | Dimethyl sulfoxide (DMSO) | 100 mg/mL (114.27 mM) | [3] |

| Ivermectin B1a | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.86 mM) | [4] |

| Ivermectin B1a | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (2.86 mM) | [4] |

| 7-O-Methyl ivermectin B1a | Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | [5] |

| Ivermectin (unspecified mixture) | Water | ~0.005 mg/mL | [6] |

It is important to note that the solubility of Ivermectin and its derivatives can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents or excipients.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following sections detail a standard experimental workflow for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials containing the selected solvent (e.g., water, ethanol, DMSO, buffered solutions). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

-

The agitation should be continued for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to sample at intermediate time points to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility. Common methods include:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension using a syringe filter with a pore size that will not adsorb the solute (e.g., 0.22 µm PTFE or PVDF).

-

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant or filtrate.

-

Dilute the sample as necessary with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of an acid like acetic acid to improve peak shape. A typical gradient or isocratic elution can be developed. For example, a mobile phase of acetonitrile:methanol:water (56:36:7.5 v/v/v) has been used for ivermectin analysis.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: Ivermectin and its derivatives typically have a UV absorbance maximum around 245 nm.

-

Injection Volume: 10 - 20 µL.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards. The curve should demonstrate linearity over the desired concentration range.

-

-

Sample Analysis:

-

Inject the diluted samples from the solubility experiment.

-

Determine the peak area of this compound in the samples.

-

-

Quantification:

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.

-

Account for the dilution factor to determine the final solubility in the original solvent.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the proposed mechanism of action for the parent compound, ivermectin.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Proposed mechanism of action for the parent compound, Ivermectin.

Conclusion

The solubility of this compound is a critical parameter for its development as a research tool and potential therapeutic agent. While it exhibits good solubility in common organic solvents, its aqueous solubility is poor, a characteristic feature of the ivermectin family. This technical guide provides a framework for understanding and determining the solubility of this compound. The detailed experimental protocols for the shake-flask method and HPLC quantification offer a practical guide for researchers. Although quantitative solubility data for this compound is not widely available, the information provided for its parent compound and related derivatives serves as a useful reference for formulation and experimental design. Further research to quantify the solubility of this compound in a range of pharmaceutically relevant solvents and conditions is warranted.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Buy this compound (EVT-10896889) [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. jddtonline.info [jddtonline.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antiparasitic Spectrum of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin, a cornerstone of antiparasitic therapy, exists as a mixture of two disaccharide macrocyclic lactones, with Ivermectin B1a being the major component. This technical guide focuses on a key derivative, Ivermectin B1a monosaccharide, providing a detailed analysis of its known antiparasitic activity, mechanism of action, and the experimental protocols used for its evaluation. While data on its broad-spectrum activity is limited, this guide synthesizes the available information to offer a comprehensive resource for researchers. The primary known activity of this compound is against the nematode Haemonchus contortus, where it demonstrates high potency. This document outlines the established mechanism of action involving glutamate-gated chloride channels and provides detailed experimental methodologies to facilitate further research and development in this area.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of compounds, produced by the bacterium Streptomyces avermitilis.[1] Its potent, broad-spectrum antiparasitic activity has made it an indispensable tool in both veterinary and human medicine for treating infections caused by nematodes and arthropods.[2] Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[3] The Ivermectin B1a molecule is a disaccharide, possessing two oleandrose (B1235672) sugar moieties.

This compound is a derivative where one of the two sugar units has been removed. The sugar moieties of avermectins are known to play a role in their pharmacokinetic and pharmacodynamic properties. Therefore, understanding the antiparasitic spectrum of the monosaccharide derivative is crucial for structure-activity relationship studies and the development of new antiparasitic agents. This guide provides a detailed overview of the current knowledge regarding the antiparasitic spectrum of this compound.

Mechanism of Action: Targeting Invertebrate Nervous and Muscle Cells

The primary mechanism of action for ivermectin and its derivatives is the disruption of neurotransmission in invertebrates.[2] Ivermectin binds with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.[4] This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into the cells.[5] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This ultimately results in flaccid paralysis and death of the parasite.[4][5]

The selectivity of ivermectin for invertebrates is due to the fact that mammals do not possess glutamate-gated chloride channels. While ivermectin can interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), its affinity for mammalian GABA receptors is significantly lower.[4]

The following diagram illustrates the signaling pathway of Ivermectin's mechanism of action.

Caption: Ivermectin's mechanism of action in invertebrates.

Antiparasitic Spectrum of this compound

The available quantitative data on the antiparasitic spectrum of this compound is primarily focused on its activity against the gastrointestinal nematode of sheep, Haemonchus contortus.

Data Presentation

The following table summarizes the known in vitro efficacy of this compound.

| Parasite Species | Assay Type | Efficacy Metric | Concentration | Reference |

| Haemonchus contortus | Larval Development Assay | Minimum concentration for full activity | 0.001 µg/mL | [6] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the efficacy of this compound.

Haemonchus contortus Larval Development Assay

This protocol is a representative method for the in vitro determination of the efficacy of anthelmintic compounds against the larval stages of Haemonchus contortus.

Objective: To determine the minimum concentration of a test compound that inhibits the development of H. contortus eggs to the third-stage larvae (L3).

Materials:

-

Haemonchus contortus eggs, freshly recovered from the feces of infected sheep.

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

-

Nutrient agar (B569324).

-

96-well microtiter plates.

-

Distilled water.

-

Incubator set at 27°C.

-

Dissecting microscope.

Procedure:

-

Preparation of Agar Plates: A 1.5% nutrient agar solution is prepared and autoclaved. While still molten, the agar is dispensed into 96-well microtiter plates at 200 µL per well and allowed to solidify.

-

Preparation of Test Compound Dilutions: A serial dilution of the this compound stock solution is prepared in distilled water to achieve the desired final concentrations.

-

Inoculation of Eggs: A suspension of H. contortus eggs is prepared in distilled water and the concentration is adjusted to approximately 100-150 eggs per 50 µL.

-

Assay Setup: 50 µL of the egg suspension is added to each well of the agar-filled 96-well plates. Subsequently, 50 µL of the respective test compound dilution is added to each well. Control wells receive 50 µL of distilled water (with the same concentration of solvent as the test wells).

-

Incubation: The plates are sealed to prevent evaporation and incubated at 27°C for 7 days.

-

Evaluation: After the incubation period, the number of third-stage larvae (L3) in each well is counted using a dissecting microscope. The percentage of inhibition of larval development is calculated for each concentration relative to the control wells.

-

Data Analysis: The minimum concentration required for full activity (i.e., 100% inhibition of larval development) is determined.

The following diagram illustrates the workflow of the larval development assay.

Caption: Workflow for the Haemonchus contortus larval development assay.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against the larval stages of the economically significant nematode, Haemonchus contortus, with an efficacy comparable to its parent disaccharide compound. The established mechanism of action through the potentiation of glutamate-gated chloride channels provides a solid foundation for its antiparasitic effects.

However, a significant knowledge gap exists regarding the broader antiparasitic spectrum of this monosaccharide derivative. To fully understand its potential as a therapeutic agent or as a lead compound for further drug development, future research should focus on:

-

Expanding the Antiparasitic Spectrum: In vitro and in vivo studies are needed to evaluate the efficacy of this compound against a wider range of parasitic nematodes, as well as against other classes of parasites such as trematodes, cestodes, and arthropods.

-

Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the monosaccharide is essential to assess its in vivo potential and to compare it with the parent ivermectin.

-

Investigation of Paralytic Activity: Further research is required to elucidate the structural basis for the observed lack of paralytic activity of the monosaccharide compared to the disaccharide, which could provide valuable insights into the structure-activity relationships of avermectins.

By addressing these research questions, the scientific community can build a more complete profile of this compound, paving the way for its potential application in the ongoing fight against parasitic diseases.

References

- 1. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 2. In vitro and in vivo efficacies of ivermectin and cypermethrin against the cattle tick Hyalomma anatolicum anatolicum (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of ivermectin efficiency against the cattle tick, Rhipicephalus (Boophilus) annulatus, among cattle herds in El-Beheira, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

An In-depth Technical Guide to the Biosynthesis of the Ivermectin B1a Monosaccharide Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of the L-oleandrose monosaccharide, a critical component of the potent antiparasitic agent Ivermectin B1a. Ivermectin, a semi-synthetic derivative of avermectin (B7782182) B1a produced by the bacterium Streptomyces avermitilis, owes a significant portion of its biological activity to its glycosylation pattern. Understanding the enzymatic steps involved in the synthesis and attachment of its sugar moieties is paramount for endeavors in bioengineering, synthetic biology, and the development of novel avermectin analogs.

Overview of Ivermectin B1a and the Significance of its Monosaccharide

Ivermectin is a 16-membered macrocyclic lactone renowned for its broad-spectrum antiparasitic activity. It is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%). The avermectin B1a precursor, from which ivermectin is chemically derived, is naturally adorned with a disaccharide of L-oleandrose at the C13 position of the aglycone. The Ivermectin B1a monosaccharide is formed by the removal of the terminal L-oleandrose unit. The presence of this sugar is crucial for the compound's mechanism of action and pharmacokinetic properties. This guide focuses on the biosynthesis of the activated sugar donor, TDP-L-oleandrose, and its subsequent attachment to the avermectin aglycone.

The Genetic Blueprint: The Avermectin (ave) Gene Cluster

The biosynthesis of the L-oleandrose moiety is orchestrated by a series of genes located within the larger avermectin biosynthetic gene cluster in Streptomyces avermitilis.[1][2][3] This cluster contains the genes encoding the polyketide synthase (PKS) for the aglycone, as well as the enzymes responsible for sugar biosynthesis, modification, and attachment. A key regulatory gene, aveR, belonging to the Large ATP-binding regulators of the LuxR (LAL) family, plays a critical role in controlling the expression of the entire cluster.[4][5] Inactivation of aveR results in the complete cessation of avermectin production.[4]

Table 1: Key Genes and Enzymes in L-oleandrose Biosynthesis and Attachment

| Gene | Enzyme | Function |

| aveBVIII | TDP-sugar 3-ketoreductase | Reduction of a keto group on the sugar precursor |

| aveBV | 5-epimerase | Catalyzes an epimerization reaction at C5' |

| aveBVII | 3-O-methyltransferase | Methylates a hydroxyl group at the C3' position |

| aveBI | Glycosyltransferase | Attaches TDP-L-oleandrose to the aglycone |

| aveR | Regulatory Protein | Positive regulator of the ave gene cluster |

The Biosynthetic Pathway of TDP-L-oleandrose

The activated sugar donor for avermectin glycosylation is TDP-β-L-oleandrose.[1][6] Its synthesis begins from glucose-1-phosphate and involves a series of enzymatic transformations. The core pathway has been successfully reconstituted in E. coli.[1][6]

Caption: Biosynthetic pathway of TDP-L-oleandrose and its attachment.

Glycosylation of the Avermectin Aglycone

The final step in the formation of the glycosylated avermectin is the transfer of the L-oleandrose moiety from the activated TDP-L-oleandrose donor to the C13 hydroxyl group of the avermectin aglycone. This crucial reaction is catalyzed by the glycosyltransferase AveBI.[1][7] AveBI has been characterized as an iterative enzyme, capable of catalyzing the addition of both the first and second oleandrose (B1235672) units to form the disaccharide chain.[7][8] In vitro studies have demonstrated the reversibility of the reaction catalyzed by AveBI and its flexibility in utilizing a range of sugar nucleotide substrates.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Cloning, Expression, and Purification of Biosynthetic Enzymes

Objective: To obtain pure, active enzymes (AveBVIII, AveBV, AveBVII, AveBI, and AveR) for in vitro characterization.

Protocol:

-

Gene Amplification and Cloning:

-

The genes of interest (aveBVIII, aveBV, aveBVII, aveBI, and aveR) are amplified from S. avermitilis genomic DNA using PCR with high-fidelity polymerase and specific primers.

-

The PCR products are cloned into an appropriate expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged fusion proteins.

-

The integrity of the cloned genes is confirmed by DNA sequencing.

-

-

Heterologous Expression:

-

The recombinant plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-18 hours) to enhance the production of soluble protein.

-

-

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Cells are lysed by sonication on ice, and the cell debris is removed by centrifugation.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.

-

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified biosynthetic enzymes.

General Assay Conditions:

-

Reactions are typically performed in a total volume of 50-100 µL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).

-

Reactions are initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

-

Reactions are terminated by the addition of an organic solvent (e.g., methanol (B129727) or chloroform) or by heat inactivation.

Specific Assays:

-

AveBVIII (TDP-sugar 3-ketoreductase) Assay:

-

Reaction mixture: TDP-4-keto-6-deoxy-D-glucose, NADPH, and purified AveBVIII.

-

The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

-

AveBV (5-epimerase) Assay:

-

Reaction mixture: The product of the AveBVIII reaction and purified AveBV.

-

The reaction is analyzed by HPLC or LC-MS to detect the formation of the epimerized product.

-

-

AveBVII (3-O-methyltransferase) Assay:

-

Reaction mixture: The product of the AveBV reaction, S-adenosyl methionine (SAM), and purified AveBVII.

-

Product formation is monitored by HPLC or LC-MS.

-

-

AveBI (Glycosyltransferase) Assay:

-

Reaction mixture: Avermectin aglycone, TDP-L-oleandrose, and purified AveBI.

-

The formation of the glycosylated product is analyzed by HPLC or LC-MS.

-

Analysis of Reaction Products by HPLC

Objective: To separate and quantify the substrates and products of the enzymatic reactions.

Protocol:

-

Sample Preparation:

-

The terminated reaction mixture is centrifuged to remove any precipitated protein.

-

The supernatant is filtered through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 245 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Standard curves are generated for the substrates and expected products using known concentrations.

-

The concentration of the product in the reaction mixture is determined by comparing its peak area to the standard curve.

-

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of ivermectin and its derivatives. It is important to note that specific kinetic parameters (Km, kcat) for the individual enzymes of the L-oleandrose pathway are not extensively reported in the readily available literature and would require more in-depth experimental determination.

Table 2: Production Titers of Ivermectin and Related Compounds in Engineered S. avermitilis Strains

| Strain | Compound Produced | Titer (µg/mL) | Reference |

| S. avermitilis AVE-T27 | Ivermectin B1a | 3450 ± 65 | [8] |

| S. avermitilis AVE-H39 | 25-methyl/25-ethyl ivermectin | 3045 ± 78 - 3087 ± 46 | [8] |

| S. avermitilis 3-115 (engineered) | Ivermectin B1a | 1250 ± 140 | [9][10] |

Regulatory Control and Experimental Workflows

The regulation of the ave gene cluster is a complex process. The aveR gene product is a key positive regulator, and its expression is likely influenced by various environmental and physiological signals. Understanding this regulatory network is crucial for optimizing avermectin production.

Caption: Regulatory control by AveR and a typical workflow for its analysis.

Conclusion

The biosynthesis of the this compound core, L-oleandrose, is a multi-step enzymatic process encoded by the ave gene cluster in Streptomyces avermitilis. This guide has provided an in-depth overview of the key enzymes, the biosynthetic pathway, and detailed experimental protocols for their study. A thorough understanding of this pathway is essential for the rational design of novel, more effective avermectin analogs through genetic engineering and synthetic biology approaches. Further research into the kinetic properties of the biosynthetic enzymes and the intricate regulatory networks governing their expression will undoubtedly pave the way for enhanced production of these vital antiparasitic agents.

References

- 1. Deciphering the Biosynthesis of TDP-β-l-oleandrose in Avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. med.upenn.edu [med.upenn.edu]

- 5. (PDF) The in Vitro Characterization of the Iterative [research.amanote.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Deciphering the Biosynthesis of TDP-βâlâoleandrose in Avermectin - Journal of Natural Products - Figshare [figshare.com]

- 8. The in vitro characterization of the iterative avermectin glycosyltransferase AveBI reveals reaction reversibility and sugar nucleotide flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Directed evolution of glycosyltransferase for enhanced efficiency of avermectin glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Ivermectin B1a in Human Plasma by LC-MS/MS

Introduction

Ivermectin is a potent, broad-spectrum anti-parasitic agent, comprised of two main components: Ivermectin B1a (>90%) and Ivermectin B1b (<10%).[1] Accurate quantification of Ivermectin B1a in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ivermectin B1a in human plasma.

Principle

This method utilizes a simple protein precipitation technique for sample preparation.[2][3][4] The analyte and an internal standard (IS), such as Abamectin or a stable isotope-labeled Ivermectin, are separated from plasma proteins.[1][3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][5] Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Ivermectin B1a reference standard

-

Abamectin (or Ivermectin-D2) as Internal Standard (IS)[1]

-

LC-MS grade acetonitrile (B52724) and methanol

-

LC-MS grade formic acid and ammonium (B1175870) formate

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivermectin B1a and the IS in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with acetonitrile or a suitable solvent to prepare working standards for calibration curves and quality control (QC) samples.[6]

-

Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[1][6]

3. Sample Preparation

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][2]

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[2]

4. LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm)[1] |

| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Gradient | Start with 40-50% B, increase to 80-100% B, hold, and then return to initial conditions for equilibration[5] |

| Flow Rate | 0.3 - 0.5 mL/min[5][6] |

| Column Temperature | 40°C[6] |

| Injection Volume | 5 - 20 µL[1][2] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Ivermectin B1a) | m/z 892.5 [M+NH₄]⁺[1] |

| Product Ion (Ivermectin B1a) | m/z 307.1, 551.3, 569.3[1][5] |

| Precursor Ion (IS - Ivermectin-D2) | m/z 894.5 [M+NH₄]⁺[1] |

| Product Ion (IS - Ivermectin-D2) | m/z 309.1[1] |

| Ion Spray Voltage | 5500 V[1] |

| Gas Temperature | 450°C[1] |

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of Ivermectin B1a is summarized in the table below. The data presented are typical values and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Value |

| Linearity Range | 0.5 - 200 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[3][6] |

| Limit of Detection (LOD) | 0.2 ng/mL[3][4] |

| Intra- and Inter-batch Precision (%CV) | < 15%[1] |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 80% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Ivermectin B1a.

References

- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of ivermectin B1a in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Application Note: Quantification of Ivermectin B1a Monosaccharide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantification of Ivermectin B1a monosaccharide (3”-O-demethyl Ivermectin B1a), a major metabolite of Ivermectin B1a, in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies and drug metabolism research. All experimental protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are described in detail. Quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. Following administration, ivermectin is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites. One of the major metabolites is the this compound (3”-O-demethyl Ivermectin B1a), formed by the O-demethylation of the terminal oleandrose (B1235672) sugar. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and overall disposition of ivermectin in the body. This application note provides a comprehensive protocol for the reliable quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Ivermectin-d2 (or other suitable internal standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS), Ivermectin-d2, in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at desired concentrations.

-

Internal Standard Working Solution: Dilute the Ivermectin-d2 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation

A protein precipitation method is employed for sample extraction:

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL internal standard working solution and briefly vortex.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 731.4 | 569.3 | 40 | 25 |

| Ivermectin-d2 (IS) | 895.5 | 571.3 | 45 | 30 |

Note: The precursor ion for this compound is the [M+H]+ adduct. The product ion corresponds to the aglycone fragment after the loss of the monosaccharide moiety. These parameters should be optimized for the specific instrument used.

Data Presentation

Table 3: Method Validation Summary (Hypothetical Data)

| Parameter | LLOQ (ng/mL) | LQC (ng/mL) | MQC (ng/mL) | HQC (ng/mL) |

| Nominal Concentration | 1 | 3 | 50 | 150 |

| Intra-day Precision (%CV, n=6) | <15 | <10 | <10 | <10 |

| Inter-day Precision (%CV, n=18) | <15 | <10 | <10 | <10 |

| Accuracy (% Bias) | ±20 | ±15 | ±15 | ±15 |

| Recovery (%) | >85 | >85 | >85 | >85 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Visualizations

Caption: Experimental workflow for the extraction of this compound from plasma.

Caption: Logical relationship from parent drug metabolism to pharmacokinetic assessment.

Cell-based Assays for Ivermectin B1a Monosaccharide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a well-established antiparasitic agent. Its derivative, Ivermectin B1a monosaccharide, is a semi-synthetic compound produced by the selective hydrolysis of the terminal saccharide unit of ivermectin. While this compound is a potent inhibitor of nematode larval development, its effects on mammalian cells are not as extensively characterized as the parent compound, ivermectin.[1] Recent research has revealed potential anticancer properties of ivermectin and its derivatives, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This has generated interest in exploring the therapeutic potential of related compounds like this compound.

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of this compound. The protocols detailed below are based on established methods for ivermectin and are intended to serve as a starting point for investigating this specific monosaccharide derivative. The primary areas of investigation covered are cytotoxicity, induction of apoptosis, and potential modulation of key signaling pathways implicated in cancer biology.

Data Presentation: In Vitro Efficacy of Ivermectin (Reference for this compound)

Limited quantitative data is currently available for the effects of this compound on mammalian cells. The following tables summarize reported half-maximal inhibitory concentration (IC50) values for the parent compound, ivermectin, in various human cancer cell lines. This data can serve as a valuable reference for designing experiments and anticipating the potential potency of this compound.

Table 1: IC50 Values of Ivermectin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| HeLa | Cervical Cancer | ~7.5 | 24 | MTT |

| HCT-116 | Colon Cancer | 30 (Avermectin B1a) | 24 | MTT |

| MDA-MB-231 | Breast Cancer | 34.12 | 24 | MTT |

| MCF-7 | Breast Cancer | 24.04 | 24 | MTT |

| A549-ACE2 | Lung Cancer | 7.7 | 24 | CellTiter-Glo |

Data compiled from multiple sources.[2][3][4][5]

Table 2: Apoptotic Effects of Ivermectin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Effect |

| HeLa | Cervical Cancer | 20 | Increased late apoptosis to 22.1% |

| HCT-116 | Colon Cancer | 30 (Avermectin B1a) | 39.83% apoptosis |

| MDA-MB-231 | Breast Cancer | Not specified | Induction of apoptosis |

Data compiled from multiple sources.[2][3]

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate the signaling pathways known to be affected by the parent compound, ivermectin. It is hypothesized that this compound may exert its effects through similar mechanisms.

Caption: Hypothesized mechanism of this compound action.

Caption: Hypothesized Wnt pathway inhibition.

Experimental Workflow

Caption: Workflow for in vitro evaluation.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on a chosen cell line and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for 24, 48, or 72 hours.[6]

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 20 µL of MTT reagent to each well.[7]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of binding buffer to each tube.

-

-

Analysis:

-

Analyze the samples within one hour using a flow cytometer.

-

Quantify the percentage of live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin and PI3K/Akt/mTOR pathways following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-Myc, Cyclin D1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells as described for the apoptosis assay.

-

After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-